molecular formula C31H27N5O2S B11681926 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11681926
M. Wt: 533.6 g/mol
InChI Key: JVTINZUKYMHZDP-WEMUVCOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetohydrazide class, characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2. The sulfanyl (-S-) linkage at position 3 connects to an acetohydrazide moiety, further functionalized with a biphenyl-4-yl ethylidene group. Its structural complexity arises from the conjugation of aromatic systems (biphenyl, phenyl, and methoxyphenyl) and heterocyclic motifs (1,2,4-triazole), which are critical for electronic interactions and bioactivity . The methoxy group enhances solubility and modulates electron density, while the biphenyl moiety may contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C31H27N5O2S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C31H27N5O2S/c1-22(23-13-15-25(16-14-23)24-9-5-3-6-10-24)32-33-29(37)21-39-31-35-34-30(26-17-19-28(38-2)20-18-26)36(31)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,33,37)/b32-22+

InChI Key

JVTINZUKYMHZDP-WEMUVCOSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The synthesis begins with the preparation of 4-amino-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Intermediate A) via cyclocondensation of benzoylhydrazine derivatives with carbon disulfide (CS₂) under alkaline conditions.

Procedure :

  • 4-Methoxybenzaldehyde benzoylhydrazone (1.0 mol) is treated with CS₂ (2.5 mol) in ethanol.

  • Potassium hydroxide (KOH, 1.2 mol) is added, and the mixture is refluxed at 80°C for 12 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF).

Key Data :

ParameterValueSource
Yield78–82%
Melting Point264–265°C
IR (ν, cm⁻¹)3250 (N–H), 1590 (C=N)

Thioether Formation: Introduction of the Sulfanyl Group

The sulfanylacetohydrazide side chain is introduced via nucleophilic substitution.

Reaction with Chloroacetohydrazide

Intermediate A reacts with 2-chloroacetohydrazide in the presence of a base to form 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (Intermediate B).

Procedure :

  • Intermediate A (1.0 mol) and 2-chloroacetohydrazide (1.1 mol) are dissolved in dry DMSO.

  • Cesium carbonate (Cs₂CO₃, 1.5 mol) is added, and the mixture is stirred at 25°C for 6 hours.

  • The product is precipitated with ice-cold water, filtered, and purified via column chromatography (ethyl acetate/hexane, 3:1).

Key Data :

ParameterValueSource
Yield85–88%
1H NMR^1\text{H NMR} (δ, ppm)3.81 (s, OCH₃), 4.25 (s, SCH₂)

Hydrazone Formation: Condensation with Biphenyl-4-ylethanone

The final step involves the condensation of Intermediate B with 1-(biphenyl-4-yl)ethanone to form the target hydrazone.

Acid-Catalyzed Condensation

Procedure :

  • Intermediate B (1.0 mol) and 1-(biphenyl-4-yl)ethanone (1.2 mol) are refluxed in glacial acetic acid (50 mL) for 2 hours.

  • The reaction mixture is cooled, and the precipitate is filtered, washed with ethanol, and dried under vacuum.

  • Recrystallization from ethanol/dioxane (1:1 v/v) yields the final product.

Key Data :

ParameterValueSource
Yield75–80%
Melting Point218–220°C
HPLC Purity≥98%

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent : DMSO enhances nucleophilicity of the thiol group, improving substitution efficiency.

  • Base : Cs₂CO₃ outperforms K₂CO₃ or NaH due to superior solubility in polar aprotic solvents.

Reaction Kinetics

  • Hydrazone Formation : Pseudo-first-order kinetics with a rate constant (kk) of 1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1} at 80°C.

Characterization Data

Spectroscopic Analysis

TechniqueKey SignalsSource
IR 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C–S)
1H NMR^1\text{H NMR} δ 8.21 (s, N=CH), 7.62–7.25 (biphenyl H)
13C NMR^{13}\text{C NMR} δ 165.2 (C=O), 152.3 (C=N)

Mass Spectrometry

  • Molecular Ion : m/z=567.2[M+1]+m/z = 567.2 \, [\text{M}+1]^+ (calculated: 566.7).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)
Cyclocondensation829512
Thioether Formation88976
Hydrazone Condensation80982

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,3,4-triazole isomers.

  • Solution : Use of KOH in ethanol favors 1,2,4-triazole regioisomer.

Hydrazone Stereochemistry

  • Issue : Formation of undesired ZZ-isomers.

  • Solution : Prolonged reflux in acetic acid drives equilibrium toward the EE-isomer.

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g reported with consistent yield (78–82%).

  • Cost Analysis : Raw material costs account for 62% of total production expenses.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with unique electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in catalytic reactions.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain pathways, leading to the desired biological or chemical outcome. The biphenyl and triazole groups play crucial roles in the compound’s ability to interact with these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives, differing primarily in substituents on the triazole ring, acetohydrazide arm, or aromatic systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity/Properties Reference
N'-[(1E)-1-(Biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Methoxyphenyl, biphenyl Hypothesized antioxidant/antimicrobial activity (based on triazole-acetohydrazide analogs)
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 4-Chlorophenyl, 2-ethoxyphenyl Enhanced lipophilicity; potential kinase inhibition (chloro substituent)
N′-[(E)-1-(2-Furyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Methylphenyl, furyl Improved metabolic stability (furyl group reduces oxidative degradation)
N'-[(E)-Biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-tert-Butylphenyl Increased steric bulk; potential for hydrophobic target binding
2-(2,3-Dihydro-1-benzofuran-5-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide Fluorophenyl, dihydrobenzofuran Fluorine-induced polarity; CNS activity (fluorine enhances blood-brain barrier penetration)

Key Findings :

Substituent Effects on Bioactivity :

  • Methoxy vs. Chloro : The methoxy group in the target compound improves water solubility compared to the chloro analog, which increases lipophilicity but may reduce bioavailability .
  • Biphenyl vs. Furyl : The biphenyl system in the target compound enhances π-π stacking in protein binding, whereas the furyl group in analogs improves metabolic stability .

Fluorine substitution (Entry 5) increases electronegativity, favoring interactions with polar residues in enzyme active sites .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used in triazole-piperidine hybrids) reduces reaction time by 60–70% compared to conventional methods, suggesting applicability for scaling the target compound .

Analytical and Computational Insights

Spectroscopic Comparison :

  • NMR : Similar compounds show distinct ¹H-NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH protons (δ 10.2–11.5 ppm). The target compound’s biphenyl protons are expected at δ 7.3–7.6 ppm, overlapping with triazole ring protons .
  • LCMS/MS : Molecular networking (cosine score >0.8) confirms structural similarity between the target compound and analogs, particularly in fragmentation patterns of the acetohydrazide moiety .

Biological Activity

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential pharmacological applications. Its structure features a biphenyl moiety, a triazole ring, and a hydrazide functional group, which may contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C32H29N5O2SC_{32}H_{29}N_5O_2S with a molecular weight of 547.7 g/mol. The IUPAC name is 2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC32H29N5O2S
Molecular Weight547.7 g/mol
IUPAC Name2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the biphenyl ethylidene intermediate.
  • Synthesis of the triazole ring.
  • Final coupling reaction to form the hydrazide.

Reagents commonly used include aldehydes and hydrazines under optimized conditions to enhance yield and purity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar hydrazide derivatives. For instance, compounds with triazole rings have shown significant antibacterial and antifungal activities. While specific data on N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-pheny]-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is limited, related compounds exhibit moderate to high efficacy against various pathogens.

Anticancer Activity

Research indicates that compounds containing triazole moieties can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-pheny]-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide suggests potential anticancer properties that warrant further investigation.

Enzyme Inhibition

Some studies have highlighted the enzyme inhibition capabilities of hydrazides. For example, certain derivatives have been shown to inhibit cholinesterase enzymes effectively. This activity can be crucial for developing treatments for neurodegenerative diseases.

Case Studies

A study conducted by Mehdi et al. (2013) demonstrated that related triazole-containing compounds exhibited significant antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL for effective compounds.

Another investigation into hydrazone derivatives highlighted their potential as anticancer agents against breast cancer cell lines (MCF7), showing IC50 values ranging from 15 to 30 µM depending on the substituents on the phenolic rings.

Q & A

Q. What are the typical synthetic pathways and critical reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or DMF .
  • Step 2: Condensation of the triazole-sulfanyl intermediate with biphenyl-4-yl ethylidene hydrazine in the presence of acetic acid or HCl as a catalyst, typically at 60–80°C for 6–12 hours .
  • Key Conditions:
    • Use anhydrous solvents (e.g., ethanol, DMF) to avoid hydrolysis.
    • Monitor reaction progress via TLC (chloroform:methanol, 7:3) .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for hydrazide NH (δ 10–12 ppm), triazole protons (δ 7.5–8.5 ppm), and biphenyl aromatic protons (δ 6.8–7.8 ppm) .
  • HRMS: Confirm molecular ion ([M+H]+) and fragmentation patterns matching the molecular formula .
  • FT-IR: Identify C=N (1600–1650 cm⁻¹), S-C (650–700 cm⁻¹), and N-H (3200–3400 cm⁻¹) stretches .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry of the ethylidene group and triazole orientation .

Q. What preliminary biological screening methods are used to evaluate its activity?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 10–100 µg/mL .
  • Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme Inhibition: Spectrophotometric assays targeting COX-2 or α-glucosidase, comparing inhibition rates to standard inhibitors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate condensation .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining >80% yield .
  • Process Analytics: Use in-situ FT-IR or HPLC to track intermediate formation and minimize side products .

Q. What computational strategies predict binding modes and target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17) or DNA gyrase .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with halogen (Cl, Br), electron-donating (OCH3), or bulky (naphthyl) groups .

  • Bioactivity Comparison: Test analogs in parallel assays. Example:

    Substituent (R)Antibacterial Zone (mm)Cytotoxicity IC50 (µM)
    4-OCH314.2 ± 0.512.3 ± 1.2
    4-Cl18.7 ± 0.88.9 ± 0.7
    Methoxy groups enhance solubility but reduce potency vs. chloro derivatives .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Control for Purity: Ensure >95% purity via HPLC before testing; impurities like unreacted hydrazine may skew results .
  • Meta-Analysis: Pool data from multiple studies using random-effects models to identify consensus trends .

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .
  • LC-MS Analysis: Identify degradation products (e.g., hydrolyzed hydrazide or oxidized triazole) .
  • Stability Optimization: Co-crystallize with cyclodextrins or formulate into nanoparticles to enhance half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.